potassium;2-methylpropan-1-olate
Description
Potassium 2-methylpropan-1-olate (synonyms: potassium isobutoxide, 1-propanol-2-methyl-potassium salt) is an alkali metal alkoxide derived from 2-methylpropan-1-ol (isobutanol). Its molecular formula is C₄H₉KO, with a molar mass of 112.21 g/mol. The compound consists of a potassium cation (K⁺) and a deprotonated isobutoxide anion [(CH₃)₂CHCH₂O⁻]. As a strong base and nucleophile, it is widely employed in organic synthesis, particularly in deprotonation reactions, alkylation processes, and as a catalyst in esterification and polymerization .
Properties
CAS No. |
14764-60-4 |
|---|---|
Molecular Formula |
C4H10KO |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI Key |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
Canonical SMILES |
CC(C)C[O-].[K+] |
Other CAS No. |
14764-60-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
potassium;2-methylpropan-1-olate can be synthesized through the reaction of 2-methyl-1-propanol with potassium hydroxide. The reaction typically occurs in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:
2-Methyl-1-propanol+Potassium hydroxide→Potassium 2-methyl-1-propanolate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
potassium;2-methylpropan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
potassium;2-methylpropan-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and protein structure.
Medicine: It is explored for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;2-methylpropan-1-olate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The potassium ion plays a crucial role in stabilizing the negative charge on the oxygen atom, making it a highly reactive species.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity Trends
| Property | Potassium 2-methylpropan-1-olate | Sodium 2-methylpropan-1-olate | Titanium Tetraisobutoxide |
|---|---|---|---|
| Basicity (pKa of conjugate acid) | ~19 (strong base) | ~17 (stronger base) | Non-basic (Lewis acid) |
| Solubility in THF | High | Moderate | High |
| Thermal Stability | Moderate | Low | High |
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